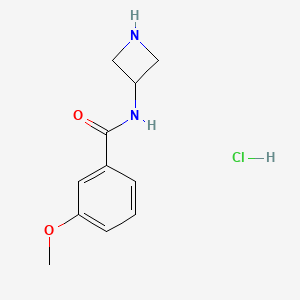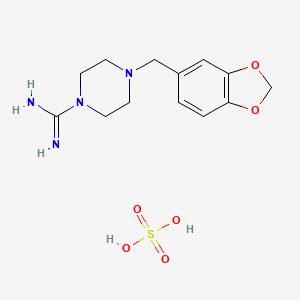![molecular formula C9H7BrN2O2 B1379883 [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol CAS No. 1199773-76-6](/img/structure/B1379883.png)
[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol is an organic compound that features a bromopyridine moiety attached to an oxazole ring, which is further connected to a methanol group
Méthodes De Préparation
The synthesis of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the bromination of pyridine to obtain 6-bromopyridine. This intermediate is then subjected to a cyclization reaction with an appropriate nitrile to form the oxazole ring. The final step involves the reduction of the nitrile group to a methanol group under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural properties are advantageous.
Mécanisme D'action
The mechanism of action of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds to [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol include other bromopyridine derivatives and oxazole-containing molecules. For example:
6-Bromopyridin-3-ylmethanol: Lacks the oxazole ring but shares the bromopyridine and methanol groups.
3-(6-Chloropyridin-3-yl)-1,2-oxazol-5-yl]methanol: Similar structure but with a chlorine atom instead of bromine.
3-(6-Bromopyridin-3-yl)-1,2-oxazole: Lacks the methanol group but retains the bromopyridine and oxazole rings. The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the individual components.
Propriétés
IUPAC Name |
[3-(6-bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-9-2-1-6(4-11-9)8-3-7(5-13)14-12-8/h1-4,13H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZKLAOSZJINGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=C2)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
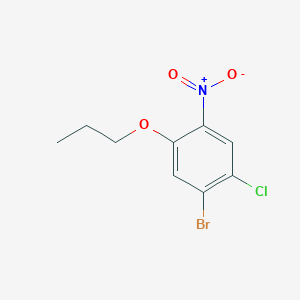
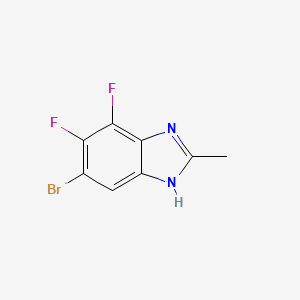
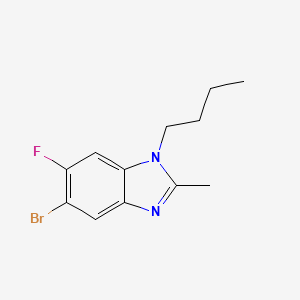
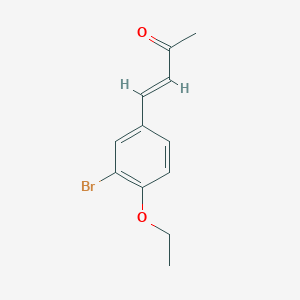
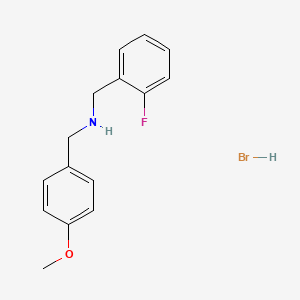
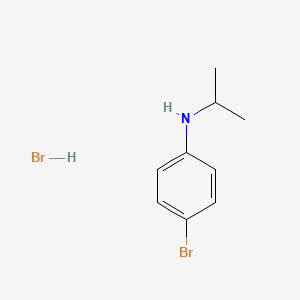
![1-Azaspiro[4.4]nonane hydrochloride](/img/structure/B1379811.png)
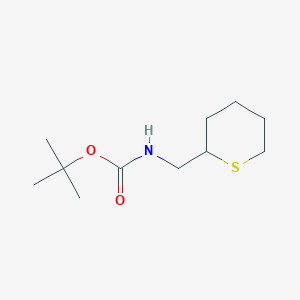
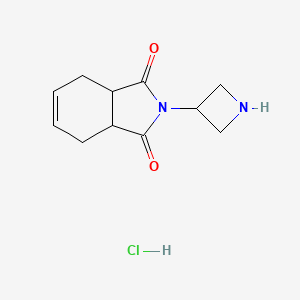

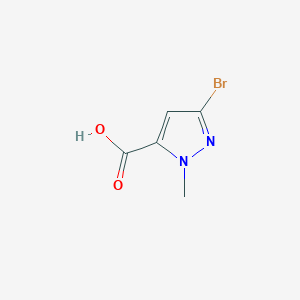
![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)
